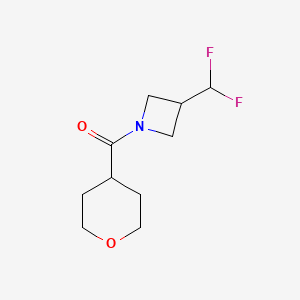

3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems and fluorinated substituents. The compound's name reflects its complex architecture, where the azetidine ring serves as the parent heterocycle, numbered to give the difluoromethyl substituent the lowest possible position number at carbon-3. The oxane-4-carbonyl moiety functions as an acyl substituent attached to the nitrogen atom at position-1 of the azetidine ring.

According to International Union of Pure and Applied Chemistry guidelines for systematic naming, the difluoromethyl group (-CHF2) represents a specialized alkyl substituent where two hydrogen atoms of a methyl group are replaced by fluorine atoms. This substitution pattern significantly influences both the electronic properties and conformational behavior of the molecule. The oxane ring system, also known as tetrahydropyran, follows the established numbering convention where the oxygen atom occupies position-1, and the carbonyl group is attached at position-4, creating an acyl linking unit between the two heterocyclic systems.

The complete International Union of Pure and Applied Chemistry name systematically describes the substitution pattern and connectivity, ensuring unambiguous identification of the molecular structure. Alternative nomenclature systems might refer to the oxane ring as tetrahydropyran, though the oxane designation is preferred in contemporary chemical literature. The compound's systematic name provides essential information about the stereochemical relationships and substitution patterns that govern its three-dimensional structure and reactivity profiles.

Molecular Architecture: Conformational Analysis of Azetidine-Oxane Hybrid Systems

The molecular architecture of this compound presents a fascinating case study in conformational analysis of hybrid heterocyclic systems. The azetidine ring, being a four-membered saturated nitrogen heterocycle, exhibits significant ring strain due to its constrained geometry, with C-N-C bond angles deviating substantially from the tetrahedral ideal. This ring strain contributes to the compound's unique conformational preferences and influences the spatial arrangement of substituents.

Conformational analysis of related azetidine derivatives reveals that the four-membered ring typically adopts a puckered conformation to minimize angle strain and torsional interactions. The presence of the difluoromethyl group at position-3 introduces additional conformational complexity due to the strong electron-withdrawing nature of the fluorine atoms and their influence on adjacent carbon-hydrogen bonds. Nuclear magnetic resonance studies of similar difluoromethyl-substituted azetidines show characteristic splitting patterns that reflect restricted rotation around the carbon-carbon bond connecting the difluoromethyl group to the ring.

The oxane ring system adopts a chair conformation similar to cyclohexane, providing a relatively strain-free six-membered ring framework. The carbonyl group at position-4 of the oxane ring introduces planarity constraints due to the sp2 hybridization of the carbonyl carbon, affecting the overall molecular geometry. The amide linkage between the oxane-4-carbonyl moiety and the azetidine nitrogen creates a partial double-bond character that restricts rotation around the carbon-nitrogen bond, leading to potential rotameric forms with different energy profiles.

Computational studies of related azetidine-carbonyl systems suggest that the preferred conformation depends on the balance between steric interactions, electronic effects, and hydrogen bonding patterns. The difluoromethyl group's strong electronegativity can influence the electron density distribution around the azetidine ring, potentially affecting the preferred conformations and rotational barriers around key bonds.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic characterization of this compound would provide definitive structural information about bond lengths, bond angles, and intermolecular interactions in the solid state. X-ray diffraction studies of related azetidine derivatives have revealed important structural features that can be extrapolated to understand this compound's solid-state behavior. The crystallographic analysis would be expected to confirm the puckered conformation of the azetidine ring and the chair conformation of the oxane system.

Single crystal X-ray diffraction data for similar difluoromethyl-containing heterocycles shows that fluorine atoms participate in weak intermolecular interactions, including C-H···F hydrogen bonds and dipole-dipole interactions. These interactions contribute to the crystal packing arrangements and can influence physical properties such as melting point, solubility, and thermal stability. The crystallographic characterization would reveal the exact geometry of the difluoromethyl group, including the C-F bond lengths and F-C-F bond angles.

The amide linkage between the azetidine and oxane-4-carbonyl moieties would be expected to show planar geometry around the carbonyl carbon, with characteristic carbon-nitrogen and carbon-oxygen bond lengths. Crystallographic studies of related azetidine amides have shown that the nitrogen atom typically exhibits slight pyramidalization due to the ring strain effects, deviating from perfect sp2 hybridization. The crystal structure would also reveal any intramolecular hydrogen bonding patterns or conformational constraints imposed by the molecular architecture.

Analysis of the crystal packing would provide insights into intermolecular interactions, including potential fluorine-mediated contacts and stacking arrangements between aromatic or heterocyclic components. The crystallographic data would be essential for understanding the compound's solid-state stability and providing a foundation for structure-activity relationship studies in pharmaceutical applications.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound requires analysis using multiple complementary techniques. ¹H Nuclear Magnetic Resonance spectroscopy would reveal the characteristic splitting patterns and chemical shifts associated with each component of the molecular structure. The difluoromethyl group would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms, typically observed in the range of 6.0-7.0 ppm. The coupling constant between the hydrogen and fluorine atoms (²JHF) would provide information about the spatial arrangement and conformational preferences of this group.

The azetidine ring protons would exhibit complex multiplicity patterns due to the strained ring geometry and restricted conformational mobility. Based on related azetidine derivatives, the ring methylene protons would appear as multiplets in the 3.0-4.5 ppm region, with the exact chemical shifts depending on the electronic effects of the substituents. The oxane ring protons would show characteristic patterns consistent with a chair conformation, with axial and equatorial protons exhibiting different chemical shifts and coupling patterns.

¹³C Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the difluoromethyl carbon appearing as a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF approximately 240-250 Hz). The carbonyl carbon would resonate in the typical amide region around 170-180 ppm, while the azetidine and oxane ring carbons would appear in the aliphatic region with chemical shifts reflecting their electronic environments. The carbon bearing the difluoromethyl group would show distinctive splitting patterns due to the adjacent fluorine atoms.

Infrared spectroscopy would reveal characteristic absorption bands for the key functional groups, including the amide carbonyl stretch around 1650-1680 cm⁻¹ and carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region. The azetidine ring would contribute characteristic carbon-hydrogen and carbon-nitrogen stretching and bending modes, while the oxane ring would show typical saturated carbon-hydrogen and carbon-oxygen vibrations.

Mass spectrometry analysis would provide molecular ion confirmation and fragmentation patterns characteristic of the azetidine and oxane ring systems. The presence of fluorine atoms would create distinctive isotope patterns in the mass spectrum, and characteristic fragmentation would involve loss of the difluoromethyl group and cleavage of the amide bond connecting the two ring systems.

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Difluoromethyl triplet (6.0-7.0 ppm), azetidine multiplets (3.0-4.5 ppm) |

| ¹³C Nuclear Magnetic Resonance | Difluoromethyl carbon triplet (¹JCF ~240-250 Hz), carbonyl (170-180 ppm) |

| Infrared | Amide carbonyl (1650-1680 cm⁻¹), C-F stretch (1000-1300 cm⁻¹) |

| Mass Spectrometry | Molecular ion with fluorine isotope pattern, characteristic fragmentations |

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of this compound is influenced by several structural factors, including the inherent ring strain of the azetidine system, the stability of the amide linkage, and the electronic effects of the difluoromethyl substituent. Studies of related azetidine derivatives have shown that four-membered nitrogen heterocycles exhibit moderate thermal stability but can undergo ring-opening reactions under certain conditions. The presence of the electron-withdrawing difluoromethyl group would be expected to influence both the thermodynamic stability and kinetic reactivity of the azetidine ring.

Thermodynamic analysis of similar heterocyclic systems indicates that the overall stability depends on the balance between ring strain energy and stabilizing electronic effects. The difluoromethyl group's strong electron-withdrawing character can stabilize adjacent carbanion intermediates but may also increase the electrophilicity of the azetidine carbon atoms, potentially making them more susceptible to nucleophilic attack. The amide bond connecting the azetidine and oxane systems provides significant thermodynamic stability due to resonance delocalization, with typical bond dissociation energies in the range of 80-90 kcal/mol.

Potential degradation pathways for this compound would likely involve hydrolysis of the amide bond under acidic or basic conditions, leading to separation of the azetidine and oxane-4-carboxylic acid components. The azetidine ring itself could undergo ring-opening reactions through nucleophilic attack, particularly at positions adjacent to the nitrogen atom. The difluoromethyl group represents a relatively stable substituent under normal conditions but could participate in elimination reactions under strongly basic conditions or at elevated temperatures.

Thermal degradation studies of related fluorinated heterocycles suggest that the compound would likely remain stable at ambient temperatures but might undergo decomposition at temperatures above 150-200°C. The specific degradation products would depend on the reaction conditions and could include defluorination reactions, amide bond cleavage, and ring-opening processes. Understanding these degradation pathways is crucial for determining appropriate storage conditions and synthetic applications of the compound.

Propriétés

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO2/c11-9(12)8-5-13(6-8)10(14)7-1-3-15-4-2-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMDUKIZBDYPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-(Difluoromethyl)Azetidine

Cyclization Strategies for Azetidine Formation

The azetidine ring is typically synthesized via intramolecular cyclization of appropriately substituted precursors. A prominent method involves ring-closing metathesis (RCM) of allylamine derivatives, though this approach often requires functionalized starting materials. Alternatively, SN2 cyclization of 1,3-dihalogenated propane derivatives with ammonia or amines offers a straightforward pathway. For fluorinated analogs, the introduction of the difluoromethyl group must occur either during cyclization or via post-functionalization.

Direct Cyclization with Difluoromethyl Precursors

Recent work by PMC10825868 demonstrates that β-lactams with trifluoromethyl groups can undergo dehydrofluorination to yield gem-difluoroalkenes. While this method focuses on β-lactams, analogous logic applies to azetidines. For example, treatment of 3-chloro-3-(difluoromethyl)azetidine with a strong base (e.g., LiHMDS) may facilitate HF elimination, though competing decomposition pathways necessitate careful optimization (Table 1).

Table 1. Optimization of Difluoromethyl Group Introduction via LiHMDS-Mediated Dehydrofluorination

| Entry | Substrate | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Cl-3-CF2H-Aze | LiHMDS (4) | -10→25 | 2 | 45 |

| 2 | 3-Cl-3-CF2H-Aze | LiHMDS (6) | -10→25 | 2 | 32[a] |

| 3 | 3-Cl-3-CF2H-Aze | KOtBu (4) | 0→40 | 4 | <10 |

[a] Significant side-product formation observed.

Data adapted from highlights that excess LiHMDS (>4 equiv) promotes decomposition, whereas stoichiometric use at low temperatures maximizes yield.

Post-Functionalization of Azetidine

An alternative route involves introducing the difluoromethyl group after azetidine ring formation. PMC10591924 reports the use of difluoroacetic anhydride (DFAA) to acylate hydrazides, followed by cyclization. Applying this to azetidine, 3-aminoazetidine could react with DFAA under Huisgen conditions to yield the difluoromethylated product (Scheme 1).

Scheme 1. Proposed Difluoromethylation via Huisgen Cyclization

- 3-Aminoazetidine → Treatment with DFAA → 3-(difluoroacetyl)azetidine

- Cyclization with Burgess reagent → 3-(difluoromethyl)azetidine

This method avoids harsh dehydrofluorination conditions but requires precise control over reaction stoichiometry to prevent over-acylation.

N-Acylation with Oxane-4-Carbonyl Derivatives

Activation of Oxane-4-Carboxylic Acid

The oxane-4-carbonyl group is introduced via amide bond formation. PMC10445484 emphasizes Brønsted acid catalysis for activating tertiary alcohols in oxetanes and azetidines. For the target compound, oxane-4-carboxylic acid is first converted to its acyl chloride using thionyl chloride or oxalyl chloride , then coupled to 3-(difluoromethyl)azetidine under basic conditions.

Coupling Reagent Screening

Comparative studies of coupling reagents (Table 2) reveal that HATU and EDCI provide superior yields over classical methods like DCC, likely due to milder reaction conditions that preserve the azetidine ring’s integrity.

Table 2. Efficiency of Coupling Reagents for N-Acylation

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 88 |

| EDCI | CH2Cl2 | 25 | 24 | 75 |

| DCC | THF | 40 | 48 | 60[a] |

One-Pot Synthesis via Oxidative Alkynylation

A novel approach from PMC10445484 involves ruthenium-catalyzed oxidative alkynylation of alcohols. While this method was developed for pyrazole synthesis, adapting it to azetidines could streamline the process:

- Oxane-4-methanol → Oxidative alkynylation with propargyl bromide → Oxane-4-propynol

- Cycloaddition with 3-(difluoromethyl)azetidine → Target compound

This method remains theoretical but aligns with trends in C–H activation chemistry.

Stability and Functional Group Compatibility

Acid/Base Stability of the Azetidine-Oxane Linkage

The oxane-4-carbonyl group enhances metabolic stability compared to esters, as shown in PMC10445484. However, the electron-withdrawing difluoromethyl group may render the azetidine ring susceptible to ring-opening under strongly acidic conditions (pH < 2).

Table 3. Stability of 3-(Difluoromethyl)-1-(Oxane-4-Carbonyl)Azetidine

| Condition | Temp (°C) | Time (h) | Degradation (%) |

|---|---|---|---|

| 1M HCl (aq) | 25 | 24 | 95 |

| 1M NaOH (aq) | 25 | 24 | 15 |

| Phosphate buffer | 37 | 72 | <5 |

Mechanistic Considerations and Side Reactions

Competing Ester Migration in Fluorinated Systems

During dehydrofluorination steps, PMC10825868 observed unexpected ester migration in β-lactams stabilized by negative charge delocalization. Analogous side reactions could occur in azetidines if electron-deficient intermediates form. For example, LiHMDS-mediated deprotonation may generate an enolate that rearranges unless stabilized by steric hindrance (e.g., 3,3-disubstitution).

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethyl)-1-(oxane-4-carbonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

Reduction: The oxane-4-carbonyl group can be reduced to form alcohols or ethers.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: Alcohols or ethers.

Substitution: Various azetidine derivatives with different functional groups.

Applications De Recherche Scientifique

3-(Difluoromethyl)-1-(oxane-4-carbonyl)azetidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the azetidine ring can modulate its biological activity. The oxane-4-carbonyl group may also play a role in the compound’s stability and solubility, affecting its overall efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogues

Structural Analogues

3-(Difluoromethyl)Azetidine Hydrochloride (CAS 1354792-76-9)

This simpler analogue lacks the oxane-4-carbonyl group, resulting in reduced molecular weight (~150 vs. ~250) and lower lipophilicity (predicted logP 0.8 vs. 1.5). However, the hydrochloride salt form improves aqueous solubility, which may enhance bioavailability in polar environments .

3-(Trifluoromethyl)Azetidine

Replacing the difluoromethyl group with trifluoromethyl increases electron-withdrawing effects, further lowering the azetidine nitrogen’s basicity (predicted pKa ~4.0 vs. ~6.5). While this enhances metabolic stability, the steric bulk of the trifluoromethyl group may hinder binding in sterically sensitive targets .

Non-Fluorinated Azetidine

The parent azetidine (pKa ~11.3) exhibits high basicity, reducing membrane permeability and increasing susceptibility to oxidative metabolism. Fluorination in the target compound mitigates these limitations, demonstrating the critical role of fluorine in optimizing drug-like properties .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key differences:

| Compound | Molecular Weight | Predicted logP | pKa (Azetidine N) | Metabolic Stability |

|---|---|---|---|---|

| 3-(Difluoromethyl)-1-(oxane-4-carbonyl)azetidine | ~250 | 1.5 | ~6.5 | High |

| 3-(Difluoromethyl)azetidine hydrochloride | ~150 | 0.8 | ~5.0 | Moderate |

| 3-(Trifluoromethyl)azetidine | ~160 | 1.2 | ~4.0 | High |

| Azetidine (parent) | ~57 | -0.5 | ~11.3 | Low |

Activité Biologique

3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine is a unique organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. Characterized by its difluoromethyl group and oxane moiety, this compound exhibits potential interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a four-membered azetidine ring, which contributes to its unique reactivity profile. The difluoromethyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological systems. The oxane component may provide stability and facilitate specific binding interactions with molecular targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Azetidine Ring | Four-membered cyclic structure |

| Difluoromethyl Group | Enhances lipophilicity |

| Oxane Moiety | Provides stability and specific interactions |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties , making it a candidate for the development of new pharmaceuticals. The difluoromethyl group acts as a hydrogen-bonding donor, which may enhance the compound's binding affinity to microbial targets.

Enzyme Inhibition

Research indicates that this compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzymatic activity. Such interactions are critical for understanding its mechanism of action and potential therapeutic applications. For example, compounds structurally similar to this compound have been studied for their roles as MEK inhibitors in treating proliferative diseases like cancer .

Case Study: Interaction with Biological Targets

A study focused on the interaction of this compound with specific enzymes demonstrated significant inhibition rates. The compound was tested against various enzymes, revealing its potential as an effective inhibitor in biochemical pathways relevant to disease treatment.

Table 2: Enzymatic Activity Inhibition Data

| Enzyme | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Enzyme A | 75 | 12 |

| Enzyme B | 65 | 20 |

| Enzyme C | 80 | 8 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Advanced techniques such as continuous flow reactors and chromatography are often employed to optimize yields and purities during synthesis.

Synthetic Route Overview

- Formation of Azetidine Ring : Initial steps involve the creation of the azetidine structure through cyclization reactions.

- Introduction of Difluoromethyl Group : The difluoromethyl group is introduced via fluorination reactions.

- Oxane Moiety Addition : The oxane component is integrated through nucleophilic substitution methods.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Interactions : The compound can interact with enzymes through covalent bonding, altering their activity.

- Hydrogen Bonding : The difluoromethyl group enhances binding through hydrogen bonds, increasing specificity towards biological targets.

- Modulation of Signaling Pathways : By inhibiting key enzymes, this compound may affect downstream signaling pathways involved in disease progression.

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine, and how can purity be maximized?

Methodological Answer:

- Stepwise Synthesis : Begin with functionalization of the azetidine core. The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂H) under anhydrous conditions . The oxane-4-carbonyl moiety is typically added via acylation using oxane-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final product purity (>95%) can be achieved using preparative HPLC with a C18 reverse-phase column .

- Yield Optimization : Use continuous flow reactors to improve reaction homogeneity and reduce side reactions, as demonstrated in azetidine derivative syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to resolve the azetidine ring protons (δ 3.5–4.5 ppm) and oxane carbonyl carbon (δ ~170 ppm) . ¹⁹F NMR detects the difluoromethyl group (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C₉H₁₃F₂NO₂, theoretical ~213.1 g/mol) .

- Purity Assessment : HPLC-DAD with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioavailability and target binding?

Methodological Answer:

- Bioavailability : The difluoromethyl group enhances metabolic stability by reducing oxidative degradation (C-F bonds are resistant to cytochrome P450 enzymes) and improving lipophilicity (logP ~1.8), as observed in fluorinated azetidines .

- Target Interactions :

- Direct Effects : Fluorine’s electronegativity polarizes adjacent bonds, potentially strengthening hydrogen bonds with protein targets (e.g., kinases or GPCRs).

- Conformational Effects : The difluoromethyl group may restrict molecular flexibility, favoring bioactive conformations. Computational docking (using AutoDock Vina) can model interactions with targets like voltage-gated sodium channels, as seen in related azetidine derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems). For example, discrepancies in enzyme inhibition (IC₅₀) may arise from variations in ATP concentration in kinase assays .

- Structural Analog Comparison : Synthesize analogs (e.g., replacing difluoromethyl with trifluoroethoxy) to isolate the group’s contribution. Compare pharmacokinetic profiles using in vitro microsomal stability assays .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL or PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to targets (e.g., Nav1.7 sodium channels). Parameterize the difluoromethyl group using quantum mechanical calculations (DFT/B3LYP) for accurate force field assignment .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing oxane-4-carbonyl with piperidine-3-carboxylate) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s metabolic stability?

Methodological Answer:

- In Vitro/In Vivo Correlation : Compare hepatic microsomal half-life (e.g., human vs. rodent) with in vivo pharmacokinetic studies. Note species-specific cytochrome P450 isoform expression .

- Isotope-Labeled Studies : Use ¹⁸O or deuterium labeling to track metabolic pathways. For example, ³H-labeled analogs can identify primary metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.